molecular formula C9H11NO B011157 1-(3,5-Dimethylpyridin-2-YL)ethanone CAS No. 110788-51-7

1-(3,5-Dimethylpyridin-2-YL)ethanone

Cat. No.: B011157
CAS No.: 110788-51-7
M. Wt: 149.19 g/mol
InChI Key: UQZDMUZXJFQIOP-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Derivatives : A study conducted by Salimon, Salih, and Hussien (2011) explored the synthesis of derivatives from 1-(3,5-Dimethylpyridin-2-YL)ethanone, particularly focusing on 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which exhibited significant antimicrobial activity (Salimon, Salih, & Hussien, 2011).

Synthesis and Characterization in Chemistry

  • Novel Syntheses for Dialkylpyridines : Dieterich et al. (1973) described new syntheses for 3,5-dialkylpyridines using petrochemical compounds based on propene or isobutene, highlighting a method to obtain 3,5-dimethylpyridine, closely related to this compound (Dieterich, Reiff, Ziemann, & Braden, 1973).

  • Synthesis and Biological Activities of Derivatives : Alagöz et al. (2021) synthesized new derivatives, specifically 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, and investigated their cytotoxic effects, demonstrating potential applications in cancer treatment (Alagöz et al., 2021).

  • Fluorescent Chemosensor Development : Shylaja et al. (2020) developed a fluorescent chemosensor using a compound derived from this compound for detecting Fe3+ ions and picric acid, demonstrating its utility in nanomolar detection limits (Shylaja, Rubina, Roja, & Kumar, 2020).

Chemical Characterization and Analysis

  • Molecular Geometry and Vibrational Analysis : Srikanth et al. (2019) conducted a detailed study on the vibrational spectra of 1-(2,5-dimethyl-furan-3-yl)-ethanone, a related compound, using Density Functional Theory (DFT) calculations, contributing to the understanding of its molecular geometry and properties (Srikanth, Rao, Seetaramaiah, & Veeraiah, 2019).

  • Synthesis and Antimicrobial Evaluation of Derivatives : Fuloria et al. (2009) synthesized new oxadiazoles derived from phenylpropionohydrazides, showing their potential as antimicrobials. This study contributes to the understanding of derivatives from compounds like this compound and their potential applications (Fuloria, Singh, Shaharyar, & Ali, 2009).

Safety and Hazards

  • Precautionary Measures : When handling 1-(3,5-Dimethylpyridin-2-YL)ethanone, follow safety precautions such as wearing protective gloves, avoiding inhalation, and keeping it away from heat sources and open flames .

Future Directions

: Ambeed: 1-(3,5-Dimethylpyridin-2-YL)ethanone

Properties

IUPAC Name

1-(3,5-dimethylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-7(2)9(8(3)11)10-5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZDMUZXJFQIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 3,5-dimethylpyridinecarbonitrile (K. Takahashi et al., J. Heterocycl. Chem., 1978, 15, 893) according to the procedure for preparing 2-acetyl-4-chloropyridine described in Example 33. 1H-NMR (CDCl3) δ: 8.32 (1H, s), 7.37 (1H, s), 2.69 (3H, s), 2.56 (3H, s), 2.36 (3H, s). 2-Bromoacetyl-3,5-dimethylpyridine hydrobromide:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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